2,4-Di-tert-butylphenol
Overview
Description
2,4-Di-tert-butylphenol is a chemical compound belonging to the family of phenols. It is known for its antioxidant properties, which make it useful in various industrial applications. The compound has the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is commonly found in essential oils and exhibits potent toxicity against a wide range of organisms .
Mechanism of Action
Target of Action
2,4-Di-tert-butylphenol (2,4-DTBP) is a bioactive compound with a wide range of targets. It has been found to have antifungal, antioxidant, and anticancer properties . The primary targets of 2,4-DTBP include fungi such as Botrytis cinerea and Tetranychus cinnabarinus , and cancer cells such as MCF-7 cells, a breast carcinoma cell line .
Mode of Action
2,4-DTBP interacts with its targets primarily through its antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration . It also exerts significant inhibitory activity on monoamine oxidase (MAO) in adult T. cinnabarinus females . In addition, it has been found to destroy the cell wall, cell membrane, and cellular redox homeostasis of U. virens, ultimately resulting in fungal cell death .
Biochemical Pathways
The biochemical pathways affected by 2,4-DTBP are primarily related to oxidation and deamination. Its antioxidant effects help neutralize free radicals and reduce reactive oxygen species production . This makes it valuable in stabilizing various compounds and enhancing the durability and endurance of plastics, rubber, and polymers . Its inhibitory effects on MAO or MAO-like enzymes prevent the deamination of biogenic amines (BAs) in the nervous system .
Pharmacokinetics
It is known that the compound is extracted fromP. zeylanica using Ethyl acetate and confirmed through GC–MS analysis
Result of Action
The action of 2,4-DTBP results in a variety of molecular and cellular effects. It has been found to have fungicidal activity against B. cinerea and cytotoxic activity against MCF-7 cells . It also exhibits potent contact toxicity and repellency against the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne) .
Action Environment
The action of 2,4-DTBP can be influenced by environmental factors. For instance, it is used as an antioxidant added to plastics, where it suppresses oxidation and prevents material degradation . It is also a common toxic secondary metabolite produced by various groups of organisms, and its relatively high concentrations in environments and presence in human tissue have raised concern for 2,4-dtbp as a contaminant associated with adverse health outcomes .
Biochemical Analysis
Biochemical Properties
2,4-Di-tert-butylphenol has been found in at least 169 species of bacteria, fungi, diatom, liverwort, pteridiphyta, gymnosperms, dicots, monocots, and animals .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to alter rhizosphere soil enzyme activity and microbial community structure and function . Moreover, microbial biomass was stimulated with the addition of 0.5 mM this compound and inhibited with the addition of 2.0 mM this compound .
Molecular Mechanism
It is known that it can bind to RXRα, a nuclear receptor that controls the transcription of various genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the degradation of alkali lignin reached 31% within 15 days .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, exposure to this compound was found to significantly alter the diversity and composition of zebrafish gut microbiota .
Transport and Distribution
This compound is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This suggests that it may be transported and distributed within cells and tissues via these solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Di-tert-butylphenol is typically synthesized through the alkylation of phenol with isobutene. The reaction is catalyzed by a transition metal oxide doped molecular sieve, such as La2O3 or CeO2, under stirring and heating conditions . The reaction proceeds as follows: [ \text{Phenol} + \text{Isobutene} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a clean production method that minimizes byproducts and enhances reaction selectivity. This method includes the regeneration and recycling of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
Scientific Research Applications
2,4-Di-tert-butylphenol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2,4-Di-tert-butylphenol is unique due to its specific structure and properties. Similar compounds include:
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar applications.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Known for its strong antioxidant properties.
These compounds share similar antioxidant activities but differ in their specific applications and effectiveness.
Properties
IUPAC Name |
2,4-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWICRCANNIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026602 | |
Record name | 2,4-Di-tert-butylphenol | |
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Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid, Solid; [EPA ChAMP: Hazard Characterization] Yellow or white crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |
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Record name | 2,4-Di-tert-butylphenol | |
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Record name | 2,4-Di-tert-butylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
263.5 °C, 263.00 to 264.00 °C. @ 760.00 mm Hg | |
Record name | 2,4-Di-tert-butylphenol | |
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Record name | 2,4-Di-tert-butylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
In water, 35 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; insoluble in alkali, 0.035 mg/mL at 25 °C | |
Record name | 2,4-Di-tert-butylphenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |
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Record name | 2,4-Di-tert-butylphenol | |
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Vapor Pressure |
0.0075 [mmHg], 4.77X10-3 mm Hg at 24 °C (extrapolated) | |
Record name | 2,4-Di-tert-butylphenol | |
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Record name | 2,4-Di-tert-butylphenol | |
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Color/Form |
White to yellow powder or solid | |
CAS No. |
96-76-4 | |
Record name | 2,4-Di-tert-butylphenol | |
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Record name | 2,4-Di-tert-butylphenol | |
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Record name | 2,4-Di-tert-butylphenol | |
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Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |
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Record name | 2,4-Di-tert-butylphenol | |
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Record name | 2,4-di-tert-butylphenol | |
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Record name | 2,4-DI-TERT-BUTYLPHENOL | |
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Record name | 2,4-Di-tert-butylphenol | |
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Record name | 2,4-Di-tert-butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |
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Melting Point |
56.5 °C | |
Record name | 2,4-Di-tert-butylphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Di-tert-butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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